

4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester molecular structure

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Compound of Interest

Compound Name: 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester

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An In-depth Technical Guide to **4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester**: Synthesis, Characterization, and Applications

Abstract

The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous active compounds in pharmaceuticals and agrochemicals. The strategic introduction of a chlorine atom and an ethyl carboxylate group onto this heterocyclic system creates **4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester**, a versatile synthetic intermediate with significant potential. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and robust synthetic methodologies. We delve into detailed spectroscopic characterization, explore its critical role as a building block in the development of novel drugs and crop protection agents, and outline essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and utility of this compound in their research and development programs.

Introduction to the Chloropyrazole Scaffold

Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological activities. The 5-membered aromatic ring containing two adjacent nitrogen atoms provides a stable yet reactive framework. The functionalization of this

core is a key strategy in medicinal and agricultural chemistry to modulate physicochemical properties and target-specific interactions.

The title compound, **4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester**, is distinguished by three key features:

- **The Pyrazole Core:** Provides the fundamental heterocyclic structure.
- **C4-Chloro Group:** The electron-withdrawing nature of the chlorine atom significantly influences the electron density of the ring, impacting its reactivity and potential as a hydrogen bond acceptor.
- **C3-Ethyl Ester Group:** This moiety serves as a versatile chemical handle for further modification, such as amidation, to create libraries of new chemical entities. It also impacts the compound's solubility and pharmacokinetic profile.

This guide will focus on the title compound, while also drawing insights from its parent carboxylic acid and other closely related analogues to provide a holistic understanding of this chemical class.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound dictates its behavior in both chemical reactions and biological systems. Understanding these properties is the first step in rational application design.

Chemical Structure:

Physicochemical Data Summary:

The following table summarizes the key computed and experimental properties. Data for the parent carboxylic acid is included for comparative context.

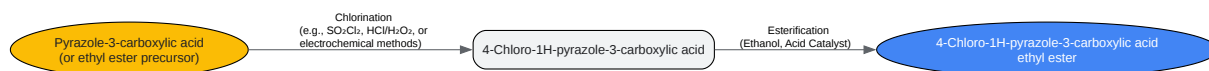
Property	Value (for Ethyl Ester)	Value (for Parent Acid)	Source
Molecular Formula	C ₆ H ₇ ClN ₂ O ₂	C ₄ H ₃ ClN ₂ O ₂	-
Molecular Weight	190.6 g/mol	146.53 g/mol	PubChem[1]
IUPAC Name	ethyl 4-chloro-1H-pyrazole-3-carboxylate	4-chloro-1H-pyrazole-3-carboxylic acid	-
CAS Number	1378271-66-9 (similar structure)	84547-87-5	PubChem[1]
Appearance	White to light yellow crystalline powder (expected)	White to light yellow crystalline powder	TCI Chemicals[2]
XLogP3	1.4 (predicted)	0.7	PubChem[1]
Hydrogen Bond Donor Count	1	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	4	PubChem[1]

Synthesis and Derivatization Strategies

The synthesis of **4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester** is typically achieved through a multi-step process involving the formation of the pyrazole ring, followed by chlorination and esterification. The sequence of these latter steps can be varied.

Synthetic Workflow Overview

The most common synthetic routes involve the chlorination of a pyrazole precursor. The choice of chlorinating agent is critical for controlling regioselectivity and ensuring a high yield while minimizing hazardous byproducts. Modern methods, including electrochemical chlorination, offer greener alternatives to traditional reagents.[3]



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Caption: General synthetic workflow for **4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester**.

Key Synthetic Steps Explained

- Causality in Chlorination: The choice of chlorinating agent is a critical decision point.
 - Sulfuryl chloride (SO₂Cl₂): A powerful and effective reagent, often used for its high reactivity. However, it is highly corrosive and releases toxic HCl and SO₂ gases, requiring stringent safety precautions.[4]
 - HCl / H₂O₂: This combination offers a safer alternative, generating the active chlorinating species in situ. This method reduces the risks associated with handling highly reactive chlorinating agents directly.[5]
 - Electrochemical Chlorination: This modern technique provides excellent control over the reaction, minimizes waste, and avoids the use of harsh chemical oxidants. The byproducts are often benign, improving the overall safety and environmental profile of the synthesis. [3]
- Trustworthiness in Protocol Design (Self-Validation): A robust protocol for esterification includes in-process checks. The reaction of the parent carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) is typically monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material. The reaction is complete when the carboxylic acid spot is no longer visible. Work-up involves neutralizing the acid catalyst, extracting the ester into an organic solvent, and purifying via column chromatography or recrystallization to yield the pure product.

Detailed Experimental Protocol: Chlorination and Esterification

This protocol is a representative methodology based on established chemical principles.

Step 1: Chlorination of 1H-pyrazole-3-carboxylic acid

- **Setup:** In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl).
- **Reaction:** Dissolve 1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as chloroform.
- **Reagent Addition:** Cool the solution to 0°C using an ice bath. Slowly add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel.^[4]
- **Reaction Progression:** After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for 1-2 hours, monitoring by TLC.^[4]
- **Work-up:** Upon completion, cool the mixture and carefully quench with water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Chloro-1H-pyrazole-3-carboxylic acid.

Step 2: Ethyl Esterification

- **Setup:** To the crude 4-Chloro-1H-pyrazole-3-carboxylic acid in a round-bottom flask, add an excess of absolute ethanol (10-20 eq), which acts as both reagent and solvent.
- **Catalysis:** Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
- **Reaction:** Heat the mixture to reflux (approx. 78°C) for 4-6 hours, again monitoring by TLC for the disappearance of the starting acid.
- **Work-up:** Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by silica gel column chromatography to obtain the final product.

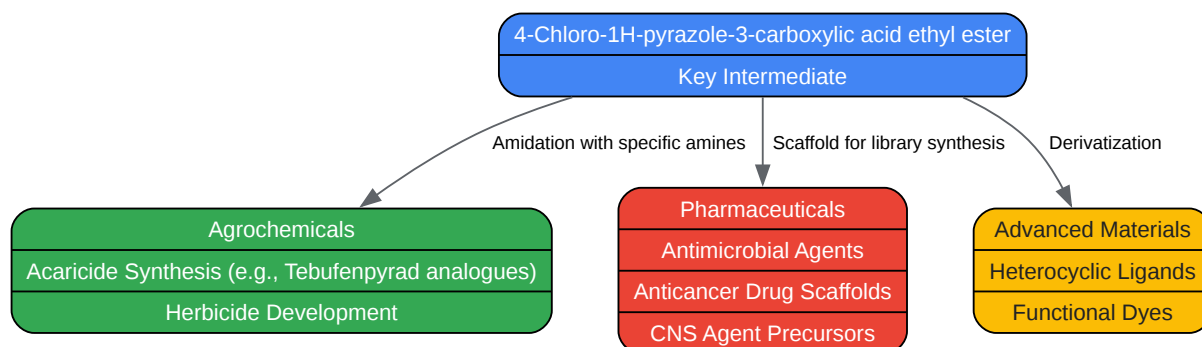
Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is essential. The following data are predicted based on the known effects of the substituents on the pyrazole ring. Spectroscopic data for closely related structures can be found in various databases.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Technique	Expected Observations
¹ H NMR	Pyrazole C5-H: A singlet around δ 7.5-8.0 ppm. N1-H: A broad singlet at high chemical shift (>10 ppm), which is exchangeable with D ₂ O. Ethyl -CH ₂ -: A quartet around δ 4.3 ppm. Ethyl -CH ₃ : A triplet around δ 1.3 ppm.
¹³ C NMR	C=O (Ester): ~ 160 - 165 ppm. Pyrazole C3, C4, C5: Resonances in the aromatic region (~ 110 - 145 ppm). Ethyl -CH ₂ -: ~ 60 ppm. Ethyl -CH ₃ : ~ 14 ppm.
Mass Spec (EI)	Molecular Ion (M ⁺): A peak cluster corresponding to the molecular weight (190.6 g/mol), showing the characteristic M and M+2 isotopic pattern (approx. 3:1 ratio) due to the presence of one chlorine atom.
IR Spectroscopy	N-H Stretch: A broad peak around 3200 - 3400 cm ⁻¹ . C=O Stretch (Ester): A strong, sharp peak around 1720 - 1740 cm ⁻¹ . C=C / C=N Stretches: Peaks in the 1500 - 1600 cm ⁻¹ region. C-Cl Stretch: A peak in the 600 - 800 cm ⁻¹ region.

Applications in Research and Development

The utility of **4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester** stems from its role as a versatile intermediate. Its functional groups provide reactive sites for building more complex molecules.[\[9\]](#)[\[10\]](#)



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Caption: Key application pathways for the title compound and its derivatives.

- **Agrochemicals:** This class of compounds is a key intermediate in the synthesis of pyrazole-based pesticides. For example, the related 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester is a crucial precursor for acaricides like Tebufenpyrad and Tolfenpyrad.[5] The core structure is essential for their mode of action, which often involves inhibiting mitochondrial electron transport in pests.[11]
- **Pharmaceuticals:** The chloropyrazole scaffold is a valuable building block for new therapeutic agents. Derivatives have shown promise in various areas:
 - **Anticancer Activity:** Certain amides derived from this core have demonstrated significant in vitro activity against various cancer cell lines.[11]
 - **Antimicrobial Compounds:** The pyrazole ring is a common feature in many antimicrobial drugs, and this intermediate serves as a starting point for novel antibiotics and antifungals. [9]
- **Medicinal Chemistry:** The true value for drug development professionals lies in its utility as a scaffold. The N-H proton can be alkylated or arylated, and the ethyl ester can be readily converted to amides, hydrazides, or other functional groups, enabling the rapid generation of a diverse library of compounds for high-throughput screening.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount to ensure laboratory safety. The following information is synthesized from safety data sheets for the parent acid and related compounds.

[\[12\]](#)[\[13\]](#)[\[14\]](#)

GHS Hazard Information:

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Irritation	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation. [13] [15]
Eye Irritation	GHS07 (Exclamation Mark)	Warning	H319: Causes serious eye irritation. [13] [15]
Respiratory Irritation	GHS07 (Exclamation Mark)	Warning	H335: May cause respiratory irritation. [14] [15]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[12\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[16\]](#)
- Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield (EN 166).
[\[12\]](#)
- Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[\[13\]](#)
- Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[\[12\]](#)

First Aid Measures:

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[\[14\]](#)[\[16\]](#)

- In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[13]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]
- If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] Keep away from incompatible materials such as strong oxidizing agents.[16]

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